molecular formula C14H22ClN B1333468 N-(1-phenylethyl)cyclohexanamine Hydrochloride CAS No. 91524-52-6

N-(1-phenylethyl)cyclohexanamine Hydrochloride

Cat. No. B1333468
CAS RN: 91524-52-6
M. Wt: 239.78 g/mol
InChI Key: XMFZUZSSZIYEIF-UHFFFAOYSA-N
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Description

“N-(1-phenylethyl)cyclohexanamine Hydrochloride”, also known as cyclohexanamine, is a chemical compound that is commonly used in scientific research. It has a molecular formula of C14H22ClN and a molecular weight of 239.78 g/mol .


Synthesis Analysis

The general synthetic pathway for similar compounds is based on the asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation .


Molecular Structure Analysis

The molecular structure of “N-(1-phenylethyl)cyclohexanamine Hydrochloride” can be represented by the InChI code: 1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(1-phenylethyl)cyclohexanamine Hydrochloride” include the asymmetric Aza–Michael addition, carboxylic acid hydrolysis, and Barton descarboxylation .


Physical And Chemical Properties Analysis

“N-(1-phenylethyl)cyclohexanamine Hydrochloride” is a solid at room temperature . It has a molecular weight of 239.78 g/mol .

Scientific Research Applications

Potential Ligand for Enzyme Inhibition

The compound N-(1-phenylethyl)cyclohexanamine Hydrochloride has been identified as a potential new ligand for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation. This suggests its application in the development of inhibitors that could be used to treat diseases like Alzheimer’s, where enzyme regulation plays a crucial role .

Chiral Synthesis

This compound is also involved in chiral synthesis, where it can be used to create other chiral compounds with high biological activity. Its use in asymmetric synthesis could lead to the development of new pharmaceuticals .

Biological Activity Research

Due to its highly biological active nature, this compound can be used in research to study its effects on various biological systems or processes .

Mechanism of Action

While the specific mechanism of action for “N-(1-phenylethyl)cyclohexanamine Hydrochloride” is not mentioned in the search results, similar compounds are known to interfere with natural neurotransmission pathways, making them attractive for the treatment of neurodegenerative disorders .

Safety and Hazards

The safety data sheet for a similar compound, cyclohexylamine, indicates that it is flammable and harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child .

Future Directions

The favorable physiological properties of dibenzylamines and their capability to interfere with natural neurotransmission pathways make these structures attractive for the treatment of neurodegenerative disorders, such as Alzheimer’s disease . This represents a very powerful strategy to obtain drugs targeting complex pathologies .

properties

IUPAC Name

N-(1-phenylethyl)cyclohexanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14;/h2,4-5,8-9,12,14-15H,3,6-7,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFZUZSSZIYEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369619
Record name N-(1-phenylethyl)cyclohexanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)cyclohexanamine Hydrochloride

CAS RN

91524-52-6
Record name NSC206560
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-phenylethyl)cyclohexanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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